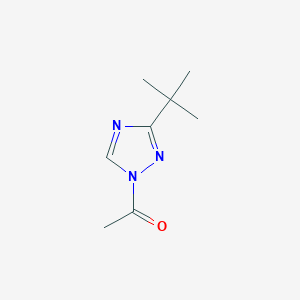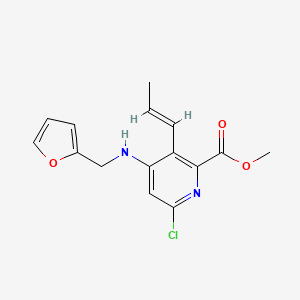
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate is a complex organic compound that belongs to the class of picolinates This compound is characterized by the presence of a furan ring, a chloro substituent, and a picolinate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate typically involves multiple steps, including the formation of the picolinate ester, chlorination, and the introduction of the furan-2-ylmethyl group. One common synthetic route involves the following steps:
Formation of Picolinate Ester: The starting material, picolinic acid, is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The esterified product is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro substituent.
Introduction of Furan-2-ylmethyl Group: The chlorinated ester is reacted with furan-2-ylmethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted picolinates with various functional groups.
Scientific Research Applications
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-chloro-4-aminopicolinate: Lacks the furan-2-ylmethyl group.
Methyl 4-((furan-2-ylmethyl)amino)picolinate: Lacks the chloro substituent.
Methyl 6-chloro-3-(prop-1-en-1-yl)picolinate: Lacks the furan-2-ylmethyl group.
Uniqueness
(E)-Methyl 6-chloro-4-((furan-2-ylmethyl)amino)-3-(prop-1-en-1-yl)picolinate is unique due to the presence of both the furan-2-ylmethyl group and the chloro substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H15ClN2O3 |
|---|---|
Molecular Weight |
306.74 g/mol |
IUPAC Name |
methyl 6-chloro-4-(furan-2-ylmethylamino)-3-[(E)-prop-1-enyl]pyridine-2-carboxylate |
InChI |
InChI=1S/C15H15ClN2O3/c1-3-5-11-12(17-9-10-6-4-7-21-10)8-13(16)18-14(11)15(19)20-2/h3-8H,9H2,1-2H3,(H,17,18)/b5-3+ |
InChI Key |
RELJYEKUTQHYEP-HWKANZROSA-N |
Isomeric SMILES |
C/C=C/C1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
Canonical SMILES |
CC=CC1=C(N=C(C=C1NCC2=CC=CO2)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


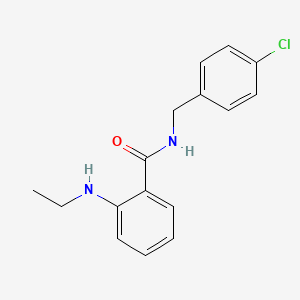
![(E)-N-(Amino(2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)methylene)benzamide](/img/structure/B13094330.png)

![1-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)pent-2-yn-1-one](/img/structure/B13094341.png)
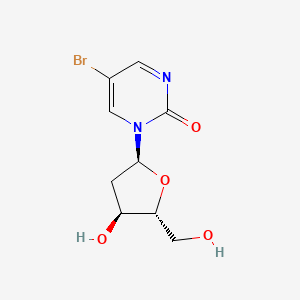
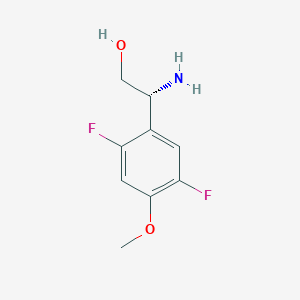

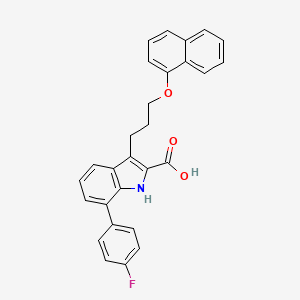
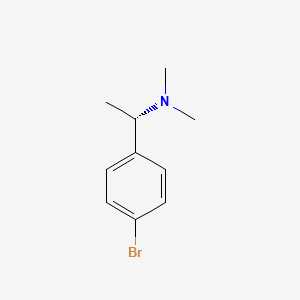
![methyl (3Z)-1-(2-chloroacetyl)-3-[methoxy(phenyl)methylidene]-2-oxoindole-6-carboxylate](/img/structure/B13094372.png)
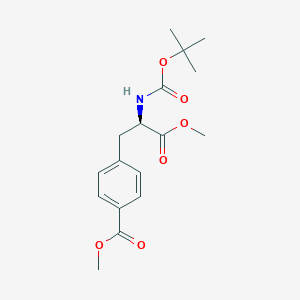
![6-(4-(Cyclopropanecarbonyl)piperazin-1-yl)benzo[d]isothiazole-3-carboxylic acid](/img/structure/B13094379.png)
